6-methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
6-Methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a structurally complex heterocyclic compound featuring:
- A 1,3-benzothiazole core substituted with a methoxy group at position 5.
- A piperazine ring at position 2 of the benzothiazole, connected via a carbonyl group to a benzoyl moiety.
- A pyrrolidine-1-sulfonyl group at the para position of the benzoyl unit.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-31-18-6-9-20-21(16-18)32-23(24-20)26-14-12-25(13-15-26)22(28)17-4-7-19(8-5-17)33(29,30)27-10-2-3-11-27/h4-9,16H,2-3,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWKEJQMSYNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihalide.
Attachment of the Pyrrolidine Sulfonyl Benzoyl Moiety: The pyrrolidine sulfonyl benzoyl moiety can be introduced by reacting pyrrolidine with sulfonyl chloride followed by acylation with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of sulfonamide and sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines, including DU-145 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Studies have shown that modifications on the piperazine ring enhance cytotoxicity, making this compound a candidate for further development in cancer therapies.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Moderate inhibitory activity against AChE has been reported, suggesting its potential as a therapeutic agent in treating cognitive disorders.
Biochemical Probes
Due to its structural features, the compound serves as a biochemical probe in various biological assays. It can be utilized to study enzyme kinetics and receptor-ligand interactions, providing insights into cellular mechanisms and pathways involved in disease processes.
Synthetic Chemistry
In synthetic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic routes and develop novel compounds with desired properties.
Case Study 1: Antiproliferative Effects
A study conducted by Al-Soud et al. focused on the antiproliferative effects of benzothiazole derivatives, including 6-methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole. The results demonstrated significant cytotoxicity against DU-145 and HepG2 cell lines with IC50 values around 8 µM. Molecular docking studies suggested that the compound interacts with target proteins through hydrophobic interactions and hydrogen bonding, potentially leading to apoptosis in cancer cells by disrupting the cell cycle.
Case Study 2: AChE Inhibition
Another investigation assessed the AChE inhibitory properties of this compound. The study indicated that structural modifications significantly influenced inhibitory activity, highlighting the importance of optimizing chemical structures for enhanced biological efficacy.
Data Table: Summary of Biological Activities
| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | DU-145 | ~8 | Induces apoptosis through cell cycle disruption |
| HepG2 | ~8 | Induces apoptosis through cell cycle disruption | |
| AChE Inhibition | AChE | Moderate | Competitive inhibition |
Mechanism of Action
The mechanism of action of 6-methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from and , focusing on substituent effects, physicochemical properties, and synthesis strategies.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds like 8b (CF₃/Cl) exhibit higher molecular weights and melting points compared to methoxy-substituted analogs (e.g., 8d) due to increased molecular symmetry and intermolecular interactions . Sulfonyl/Sulfonamide Groups: The target compound’s pyrrolidine-1-sulfonyl group may confer superior solubility compared to non-sulfonylated analogs (e.g., 8d) but lower than methanesulfonamide derivatives (e.g., 9g) due to steric hindrance from the pyrrolidine ring .
Synthetic Strategies:
- The target compound likely employs a coupling reaction between a benzothiazole-piperazine intermediate and 4-(pyrrolidine-1-sulfonyl)benzoic acid, analogous to the synthesis of 8b–8e (), where carboxylic acids react with substituted piperazines under activating agents like EDCI/HOBt .
- In contrast, 9g () uses methanesulfonamide as a terminal group, suggesting divergent functionalization pathways for optimizing target engagement .
Biological Relevance:
- While activity data are absent for the target compound, analogs like 8b (with CF₃/Cl) and 9g (with sulfonamide) are often explored for kinase inhibition or antimicrobial activity, highlighting the importance of sulfonyl and halogen substituents in drug design .
Biological Activity
6-Methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can be described as follows:
- Core Structure : The compound features a benzothiazole core, which is known for its diverse biological activities.
- Functional Groups : It contains a methoxy group, a piperazine ring, and a pyrrolidine sulfonyl moiety, contributing to its pharmacological profile.
Anticancer Properties
Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. A study highlighted that benzothiazole derivatives could activate procaspase-3 kinase and demonstrate antiproliferative effects against various cancer cell lines such as NCI-H226 and MDA-MB-231. The most promising compounds showed IC50 values ranging from 0.24 to 0.92 µM against these cell lines .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18e | NCI-H226 | 0.31 |
| SK-N-SH | 0.24 | |
| HT29 | 0.92 | |
| MKN-45 | Not reported | |
| MDA-MB-231 | Not reported |
The mechanism by which 6-methoxy-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exerts its biological effects involves interaction with specific molecular targets within cancer cells. The compound may bind to enzymes or receptors involved in cell proliferation and apoptosis regulation, leading to enhanced anticancer activity .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Antitumor Activity : A recent study synthesized novel benzothiazole compounds that inhibited cancer cell proliferation and induced apoptosis in A431 and A549 cells. The active compounds demonstrated significant effects on inflammatory markers (IL-6 and TNF-α) and reduced cell migration .
- Enzyme Inhibition : Research on similar compounds has shown their potential as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and urease, which are relevant in treating various conditions including Alzheimer's disease and infections .
Q & A
Q. Methodology :
- Step 1 : Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted carbonyl precursors under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Functionalize the piperazine ring using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to introduce the 4-(pyrrolidine-1-sulfonyl)benzoyl group. Optimize solvent choice (DMF or THF) and catalysts (e.g., Pd(OAc)₂ for coupling) .
- Validation : Characterize intermediates via 1H/13C NMR (e.g., piperazine proton shifts at δ 2.5–3.5 ppm) and FT-IR (sulfonyl S=O stretching at ~1350 cm⁻¹). Confirm purity via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced: How can steric hindrance from the pyrrolidine sulfonyl group impact coupling efficiency during synthesis?
Q. Methodology :
- Steric Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to predict spatial clashes between the bulky pyrrolidine sulfonyl group and reactive sites. Compare with analogous compounds lacking sulfonyl groups .
- Mitigation Strategies :
- Employ microwave-assisted synthesis to enhance reaction kinetics under high-temperature/short-duration conditions .
- Substitute Pd catalysts with RuPhos Pd G3 for improved steric tolerance in coupling reactions .
- Monitor progress via LC-MS to detect incomplete coupling (e.g., m/z peaks corresponding to unreacted intermediates) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Methodology :
- 1H/13C NMR : Identify key signals:
- Benzothiazole C2 proton (δ 7.8–8.2 ppm, singlet).
- Piperazine N-CH₂ groups (δ 2.5–3.5 ppm, multiplet).
- Methoxy group (δ 3.8–4.0 ppm, singlet) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₈N₄O₄S₂: 532.1532; observed: 532.1528) .
- FT-IR : Confirm sulfonyl (1350 cm⁻¹) and benzoyl carbonyl (1680 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using dose-response curves (IC₅₀/EC₅₀ calculations) .
- Target Specificity : Perform kinase profiling or GPCR screening to rule off-target effects. Compare with structurally similar controls (e.g., benzothiazoles lacking the sulfonyl group) .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results across studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
Basic: What are the stability considerations for this compound under experimental storage conditions?
Q. Methodology :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for benzothiazoles) .
- Photodegradation : Store in amber vials at –20°C; monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) after UV exposure .
- Hydrolytic Stability : Test in aqueous buffers (pH 1–10) over 72 hours; use LC-MS to detect hydrolysis of the sulfonyl or benzoyl groups .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to predict logP (target ≤3.5), aqueous solubility, and CYP450 interactions .
- Molecular Dynamics : Simulate blood-brain barrier penetration (e.g., GROMACS ) by analyzing hydrogen bonding with lipid bilayers .
- Docking Studies : Identify metabolically labile sites (e.g., piperazine N-methylation) using CYP3A4 homology models .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Q. Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., QuantiChrom™) to measure inhibition of target enzymes (e.g., kinases, proteases) .
- Cytotoxicity : Screen against HEK293 or HepG2 cells via MTT assay (48-hour exposure, IC₅₀ reported) .
- Membrane Permeability : Employ Caco-2 monolayers with LC-MS quantification to calculate apparent permeability (Papp) .
Advanced: How can researchers validate target engagement in cellular models?
Q. Methodology :
- Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound, lyse, and heat to denature unbound targets. Detect stabilized targets via Western blot .
- Photoaffinity Labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and click chemistry handle. Confirm binding via fluorescence microscopy .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure real-time binding kinetics (KD ≤ 100 nM preferred) .
Basic: What are the recommended analytical conditions for quantifying this compound in biological matrices?
Q. Methodology :
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in H₂O (A) and acetonitrile (B).
- MRM transition: m/z 532 → 285 (collision energy 25 eV) .
- Sample Prep : Plasma proteins precipitated with acetonitrile (1:4 v/v); reconstitute in 80:20 H₂O:MeOH .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Q. Methodology :
- Analog Synthesis : Modify substituents systematically:
- Replace methoxy with ethoxy or trifluoromethoxy to assess electronic effects.
- Substitute pyrrolidine sulfonyl with morpholine sulfonyl for ring size comparison .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors (e.g., GRIND) to predict activity cliffs .
- Free-Wilson Analysis : Deconstruct the molecule into pharmacophores and assign contributions to binding energy via regression modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
